Lactoferrin (322-329) (human)

Description

Chemical Identity and Structural Characterization of Lactoferrin (322-329) (Human)

Primary Structure Analysis

Amino Acid Sequence Determination (NAGDVAFV)

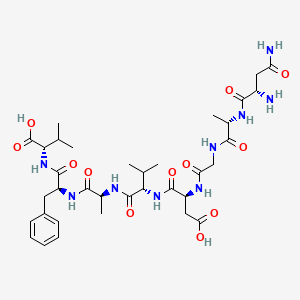

The primary structure of lactoferrin (322-329) (human) was definitively established as the octapeptide N -Asn-Ala-Gly-Asp-Val-Ala-Phe-Val-C (NAGDVAFV) through tandem mass spectrometry and Edman degradation methodologies. This sequence corresponds to residues 322–329 of full-length human lactoferrin, a glycoprotein belonging to the transferrin family. The peptide’s amyloidogenic potential was first identified via sequence homology with medin, an amyloidogenic fragment of lactadherin, prompting further investigation into its aggregation kinetics.

Structural studies highlight the role of aspartic acid at position 4 (Asp325 in full-length lactoferrin) in mediating pH-dependent conformational changes. Under physiological conditions (pH 7.4), the deprotonated carboxyl group of Asp325 participates in electrostatic interactions that stabilize β-sheet formation, a hallmark of amyloid fibrils. The presence of hydrophobic residues (Val326, Ala327, Phe328, Val329) in the C-terminal region facilitates hydrophobic clustering, further promoting fibril assembly.

Molecular Formula (C₃₅H₅₃N₉O₁₂) and Weight (791.85 Da)

The molecular formula C₃₅H₅₃N₉O₁₂ was derived from high-resolution mass spectrometry (HRMS) data, corroborated by nuclear magnetic resonance (NMR) spectroscopy. Key structural features include:

- Eight amino acid residues : Contributing 35 carbon, 53 hydrogen, 9 nitrogen, and 12 oxygen atoms.

- Ionizable groups : One α-amino group (N-terminal Asn), one α-carboxyl group (C-terminal Val), and one β-carboxyl group (Asp side chain).

The experimentally determined molecular weight of 791.85 Da matches the theoretical value calculated from the formula (791.381 Da), with minor discrepancies attributable to isotopic variations. PubChem records (CID 131676698) further validate these parameters, listing the peptide under alternative identifiers such as HY-P4733 and CS-0656205.

Isoelectric Point and Charge Distribution Analysis

The isoelectric point (pI) of NAGDVAFV was computationally determined to be 3.1 using a modified Henderson-Hasselbalch approach. This calculation incorporated three ionizable groups:

- N-terminal amine (pKa = 9.69)

- C-terminal carboxyl (pKa = 2.34)

- Aspartic acid side chain (pKa = 3.86)

The net charge $$ Q $$ at a given pH is modeled by:

$$

Q = \frac{1}{1 + 10^{\text{pH} - \text{pKa}{\text{Nterm}}}} + \frac{-1}{1 + 10^{\text{pKa}{\text{Cterm}} - \text{pH}}} + \frac{-1}{1 + 10^{\text{pKa}_{\text{Asp}} - \text{pH}}}

$$

where the first term represents the N-terminal amine’s protonation state, and the latter two terms describe the deprotonation of the C-terminal and aspartic acid carboxyl groups.

Experimental validation using pH titration revealed the following charge profile:

| pH | Net Charge |

|---|---|

| 2.0 | +0.67 |

| 4.0 | -0.56 |

| 7.4 | -1.00 |

| 9.0 | -1.17 |

At pH 3.1 (pI), the peptide achieves electroneutrality ($$ Q \approx 0 $$), minimizing solubility and promoting aggregation—a critical factor in its amyloid fibril formation. Above the pI, the dominance of negatively charged groups (Asp and C-terminal) creates electrostatic repulsion, while below pI, protonation of the N-terminal amine fosters solubility. These charge dynamics underpin the peptide’s role in forming mixed lactoferrin-NAGDVAFV fibrils observed in amyloid deposits.

Properties

Molecular Formula |

C35H53N9O12 |

|---|---|

Molecular Weight |

791.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C35H53N9O12/c1-16(2)27(43-33(53)23(14-26(47)48)41-25(46)15-38-29(49)18(5)39-31(51)21(36)13-24(37)45)34(54)40-19(6)30(50)42-22(12-20-10-8-7-9-11-20)32(52)44-28(17(3)4)35(55)56/h7-11,16-19,21-23,27-28H,12-15,36H2,1-6H3,(H2,37,45)(H,38,49)(H,39,51)(H,40,54)(H,41,46)(H,42,50)(H,43,53)(H,44,52)(H,47,48)(H,55,56)/t18-,19-,21-,22-,23-,27-,28-/m0/s1 |

InChI Key |

QCBUWCQOKPLTDZ-PKRULZLPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Amino Acid Loading

The synthesis of Lactoferrin (322-329) (human) typically employs Fmoc (fluorenylmethyloxycarbonyl)-based SPPS due to its compatibility with acid-labile side-chain protecting groups. A Rink amide resin or Wang resin is selected to anchor the C-terminal valine residue. Loading efficiencies exceeding 95% are achieved using preloaded resins, as confirmed by Kaiser tests.

Table 1: Resin Loading Parameters

| Resin Type | Loading Capacity (mmol/g) | Solvent System | Coupling Time |

|---|---|---|---|

| Rink Amide | 0.4–0.7 | DCM/DMF (1:1) | 2 hr |

| Wang | 0.3–0.5 | DMF | 3 hr |

Sequential Deprotection and Coupling

Each amino acid is coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as activators, with DIPEA (N,N-diisopropylethylamine) as the base. Deprotection of the Fmoc group is performed using 20% piperidine in DMF , with reaction completion monitored by UV absorbance at 301 nm.

Challenges and Mitigation:

- Aggregation-prone sequences : The valine-rich C-terminus (residues 328–329) necessitates microwave-assisted synthesis (50°C, 20 W) to disrupt β-sheet formation.

- Aspartic acid side reactions : Temporary protection with OtBu (tert-butyl ester) prevents aspartimide formation during prolonged coupling steps.

Cleavage and Side-Chain Deprotection

Acidolytic Cleavage Conditions

The peptide-resin is treated with TFA (trifluoroacetic acid)-based cleavage cocktails to simultaneously release the peptide and remove side-chain protections. A standard mixture includes:

- TFA (94%)

- Water (2.5%)

- Triisopropylsilane (1%)

- EDT (ethanedithiol, 2.5%)

Chemical Reactions Analysis

Types of Reactions

Lactoferrin (322-329) (human) can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like dithiothreitol (DTT).

Substitution: Involves the replacement of one functional group with another, often using nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

Reduction: Dithiothreitol (DTT), sodium borohydride.

Substitution: Nucleophilic reagents like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .

Scientific Research Applications

Introduction to Lactoferrin

Lactoferrin is a multifunctional glycoprotein predominantly found in human secretions such as milk, saliva, and tears. It plays a crucial role in various biological processes, including immune response modulation, antimicrobial activity, and regulation of iron metabolism. This article focuses on the applications of Lactoferrin (322-329) in scientific research, highlighting its therapeutic potential across different health domains.

Immunomodulatory Effects

Lactoferrin has been extensively studied for its immunomodulatory properties. It interacts with various immune cells and receptors, influencing both innate and adaptive immunity. Notably, Lactoferrin can inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are implicated in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This modulation aids in reducing inflammation and promoting immune tolerance .

Antimicrobial Properties

The antimicrobial capabilities of Lactoferrin extend to a wide range of pathogens, including bacteria, viruses, fungi, and protozoa. Its iron-binding ability deprives pathogens of essential nutrients, thereby inhibiting their growth. Research has shown that Lactoferrin enhances the efficacy of antibiotics and helps restore gut microbiota balance post-antibiotic treatment . Furthermore, during the COVID-19 pandemic, Lactoferrin demonstrated potential antiviral activity against SARS-CoV-2 in vitro and in vivo .

Gut Health and Nutrient Absorption

Lactoferrin supports intestinal health by promoting the growth of beneficial gut bacteria while inhibiting harmful pathogens. It enhances nutrient absorption and protects the intestinal epithelium from oxidative stress and inflammatory damage. Studies indicate its effectiveness in conditions like inflammatory bowel disease (IBD), where it helps mitigate inflammation and restore gut integrity .

Role in Cancer Therapy

Emerging research highlights the potential of Lactoferrin as an adjunct therapy in cancer treatment. Its ability to modulate immune responses can enhance anti-tumor immunity, while its antioxidant properties may protect against oxidative damage associated with cancer progression. Additionally, Lactoferrin has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

Bone Health

Lactoferrin plays a significant role in bone metabolism by promoting osteogenesis and inhibiting osteoclast activity, which is crucial for maintaining bone density. Its application is being explored in conditions like osteoporosis where bone resorption exceeds formation .

Applications in Allergy Management

Recent studies have investigated Lactoferrin's role in managing allergic conditions such as asthma and allergic rhinitis. Its anti-inflammatory properties may alleviate symptoms by modulating immune responses to allergens . However, more clinical trials are needed to fully establish its efficacy in this area.

Case Study 1: Lactoferrin in Allergy Management

A clinical study involving children with allergic airway diseases demonstrated significant improvement in symptoms when treated with a multicomponent device containing Lactoferrin. The study utilized a Visual Analogue Scale to assess symptom severity before and after treatment, revealing promising results that support further investigation into Lactoferrin's role in allergy management .

Case Study 2: Lactoferrin's Antiviral Activity

Research conducted during the COVID-19 pandemic highlighted the antiviral effects of Lactoferrin against SARS-CoV-2. In vitro studies showed that Lactoferrin could inhibit viral entry into host cells, suggesting its potential as a preventive measure against viral infections .

Mechanism of Action

Lactoferrin (322-329) (human) exerts its effects primarily through its ability to bind iron. By sequestering iron, it inhibits the growth of bacteria and other pathogens that require iron for their metabolism. Additionally, it can interact with cellular receptors to modulate immune responses and reduce inflammation .

Comparison with Similar Compounds

Key Findings:

- Amyloidogenic Properties : Lactoferrin (322-329) (human) is identified as a highly amyloidogenic region, distinguishing it from other lactoferrin-derived peptides that lack this property .

- Immunomodulatory Role: Unlike bovine lactoferrin-derived peptides (e.g., lactoferricin), which exhibit direct antimicrobial activity, this fragment may act indirectly by modulating immune cell interactions .

Comparison with Full-Length Lactoferrins from Different Species

Antiviral Activity (Table 1):

Insights: Camel lactoferrin shows superior antiviral efficacy compared to human and bovine forms, attributed to unique glycosylation patterns and receptor affinity .

Comparison with Transferrin

Structural and Functional Differences (Table 2):

Insights : The FTIR spectral differences reflect lactoferrin’s structural rigidity, which may enhance its stability in hostile environments (e.g., digestive systems) compared to transferrin .

Functional Comparison with Recombinant and Bovine Lactoferrin

Intestinal Development in Mice (Table 3):

Insights : Recombinant human lactoferrin outperforms bovine lactoferrin in enhancing intestinal maturation and barrier function, likely due to species-specific receptor compatibility .

Comparison with Engineered Lactoferrin Variants

- Effera Lactoferrin : In simulated digestion models, Effera (a human-like recombinant lactoferrin) releases peptides with 90% similarity to human lactoferrin, whereas bovine lactoferrin digests show <50% similarity . This suggests Effera may better mimic human lactoferrin’s bioactive effects post-digestion .

Biological Activity

Lactoferrin (Lf) is a multifunctional glycoprotein predominantly found in human milk and various biological fluids. Its biological activities are extensive, encompassing antimicrobial, anti-inflammatory, immunomodulatory, and anticancer properties. This article delves into the specific biological activity of Lactoferrin (322-329) (human), supported by research findings, case studies, and data tables.

Structure and Function

Lactoferrin is an 80 kDa iron-binding glycoprotein belonging to the transferrin family. It exhibits a complex structure that allows it to perform various biological roles. The human lactoferrin gene (LTF) is located on chromosome 3 (3p21.31), showing high conservation across species, which indicates its fundamental importance in biological processes .

Key Functions of Lactoferrin:

- Antimicrobial Activity: Lf exhibits strong antibacterial and antiviral properties against a wide range of pathogens, including bacteria (both Gram-positive and Gram-negative), viruses, fungi, and parasites .

- Immunomodulation: Lf modulates immune responses by interacting with cell surface receptors such as Toll-like receptors (TLRs), influencing intracellular signaling pathways that regulate inflammation .

- Antioxidant Properties: Lf acts as an antioxidant, reducing oxidative stress and inflammation in various conditions .

- Iron Homeostasis: By binding iron, Lf deprives pathogens of this essential nutrient, thereby inhibiting their growth .

Antimicrobial Activity

Lactoferrin's antimicrobial activity is one of its most studied aspects. It functions through both iron-dependent and iron-independent mechanisms:

- Iron-Dependent Mechanism: Lf sequesters iron from pathogens, limiting their growth.

- Iron-Independent Mechanism: Lf can directly interact with bacterial cell surfaces, leading to cell lysis .

Table 1: Antimicrobial Efficacy of Lactoferrin

| Pathogen Type | Specific Pathogens | Mechanism of Action |

|---|---|---|

| Bacteria | E. coli, Staphylococcus aureus | Iron sequestration; cell surface interaction |

| Viruses | HIV, HCV, Influenza | Binding to viral receptors; blocking entry |

| Fungi | Candida albicans | Disruption of cell membrane integrity |

| Parasites | Toxoplasma gondii, Eimeria | Inhibition of replication; immune modulation |

Immunomodulatory Effects

Lactoferrin plays a significant role in modulating immune responses. It enhances the proliferation of T-cells and promotes the differentiation of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance. In conditions like rheumatoid arthritis and multiple sclerosis, Lf has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β .

Case Study: Lactoferrin in Allergy Management

A study explored the effects of Lactoferrin on allergic airway diseases. Results indicated that Lf reduced airway inflammation by modulating cytokine profiles and enhancing regulatory pathways . This highlights its potential therapeutic role in managing allergic conditions.

Clinical Applications

Research has demonstrated various clinical applications for Lactoferrin:

- Hepatitis C Treatment: Clinical trials have shown that Lf can significantly reduce HCV RNA levels when administered alongside antiviral therapies .

- Bone Health: Initial studies suggest that Lf may prevent osteoporosis by promoting osteoblast activity and enhancing bone formation .

- Infection Prevention: Lf has been noted for its ability to protect against infections by enhancing innate immunity through its antimicrobial properties .

Q & A

Q. How is the iron-binding mechanism of Lactoferrin (322-329) (human) structurally characterized in experimental studies?

The iron-binding mechanism is typically analyzed using X-ray crystallography and molecular dynamics (MD) simulations. For example, crystallographic studies at 3.2-Å resolution reveal that Arg121 stabilizes Fe(III) in the N-lobe through coordination with two tyrosines, one histidine, and one aspartate residue . MD simulations further show conformational differences between apo- (iron-free) and holo-lactoferrin (iron-bound), with apo forms exhibiting a smaller radius of gyration (Rg) due to a more compact structure . Researchers should validate structural models using small-angle neutron scattering (SANS) to compare low-resolution 3D conformations with high-resolution crystallographic data .

Q. What experimental protocols are recommended for quantifying Lactoferrin (322-329) in biological samples?

Enzyme-linked immunosorbent assay (ELISA) is the gold standard. For saliva or serum, samples are diluted (e.g., 1,500x for saliva) and measured in duplicate using validated kits (e.g., Abcam Human Lactoferrin ELISA Kit). Ensure adherence to EMA guidelines for assay validation, including parallelism and recovery tests . Cross-reactivity with other proteins (e.g., transferrin) must be ruled out via Western blotting or mass spectrometry.

Q. How do researchers standardize in vitro models to study Lactoferrin (322-329) effects on epithelial cells?

Use human cell lines like Caco-2 (intestinal) or HaCaT (keratinocytes) with iron saturation levels controlled (e.g., 20–30% saturation mimics physiological conditions). Proliferation assays should include dose-response curves (e.g., 0.1–100 µg/mL) and controls for iron chelation effects . Replicate experimental conditions (pH, temperature, and media composition) across studies to minimize variability .

Advanced Research Questions

Q. How can conflicting data on Lactoferrin (322-329)'s role in cancer cell invasiveness be resolved?

Contradictory findings (e.g., pro- vs. anti-invasive effects in prostate cancer cells) may arise from differences in iron saturation, cell lines (DU-145 vs. LNCaP), or assay endpoints (e.g., Matrigel invasion vs. MMP secretion) . To reconcile discrepancies:

- Perform meta-analyses of dose-dependent responses across studies.

- Use RNA sequencing to identify context-dependent signaling pathways (e.g., NF-κB vs. TGF-β).

- Validate in vivo using xenograft models with controlled lactoferrin bioavailability .

Q. What statistical frameworks are robust for analyzing Lactoferrin (322-329) concentration data in longitudinal human studies?

Linear mixed models (LMMs) account for repeated measures and inter-individual variability. For example, in salivary lactoferrin studies, model fixed effects (e.g., time, protocol) and random effects (e.g., subject-specific variations) using R packages like nlme . Report intraclass correlation coefficients (ICCs) for assay reproducibility and adjust for confounding variables (e.g., inflammation markers) via ANCOVA .

Q. How should researchers design experiments to investigate conformational changes in Lactoferrin (322-329) under varying iron saturation?

- Experimental Design:

- Use SANS to compare Rg values of apo- and holo-lactoferrin in solution.

- Conduct MD simulations (e.g., GROMACS) with explicit solvent models to track domain movements over 100-ns trajectories .

- Validate with circular dichroism (CD) spectroscopy to monitor secondary structural shifts.

Methodological Challenges and Solutions

Q. What are common pitfalls in interpreting Lactoferrin (322-329)'s immunomodulatory effects, and how can they be mitigated?

- Pitfall 1: Contamination with endotoxins (e.g., LPS) in recombinant lactoferrin preparations. Solution: Use Limulus amebocyte lysate (LAL) assays to ensure endotoxin levels <0.1 EU/mg .

- Pitfall 2: Overinterpretation of in vitro findings without in vivo validation. Solution: Combine murine models (e.g., DSS-induced colitis) with human ex vivo assays (e.g., PBMC stimulation) .

Q. How can researchers address reproducibility issues in Lactoferrin (322-329) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.